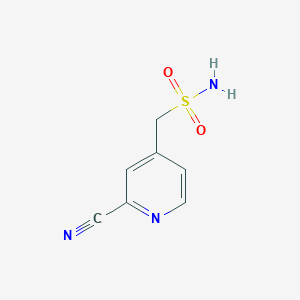![molecular formula C9H8Cl2OS B13221180 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13221180.png)
1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C9H8Cl2OS It is a member of the aryl sulfanyl ketones family, characterized by the presence of a sulfanyl group attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one typically involves the reaction of 2,5-dichlorothiophenol with a suitable ketone precursor. One common method is the reaction of 2,5-dichlorothiophenol with 2-chloropropanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can yield the corresponding alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its structural similarity to other known therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one involves its interaction with biological molecules, particularly proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making the compound a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one: Similar structure but with chlorine atoms at different positions on the aromatic ring.
1-[(2,5-Dichlorophenyl)sulfonyl]propan-2-one: Contains a sulfonyl group instead of a sulfanyl group.
1-[(2,5-Dichlorophenyl)thio]propan-2-one: Similar structure but with a thioether linkage.
Uniqueness
1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one is unique due to its specific substitution pattern on the aromatic ring and the presence of the sulfanyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H8Cl2OS |
|---|---|
Poids moléculaire |
235.13 g/mol |
Nom IUPAC |
1-(2,5-dichlorophenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C9H8Cl2OS/c1-6(12)5-13-9-4-7(10)2-3-8(9)11/h2-4H,5H2,1H3 |
Clé InChI |
PEHYBYQKDZXMBA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CSC1=C(C=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylcyclohexan-1-ol](/img/structure/B13221101.png)
![1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13221109.png)
![1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13221121.png)


![2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide](/img/structure/B13221141.png)
![N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13221144.png)



![3-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B13221166.png)
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-carbonitrile](/img/structure/B13221170.png)

